molecular formula C52H78N10O17 B140449 Isoprinosine CAS No. 36703-88-5

Isoprinosine

Cat. No.: B140449
CAS No.: 36703-88-5
M. Wt: 1115.2 g/mol
InChI Key: YLDCUKJMEKGGFI-QCSRICIXSA-N
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Scientific Research Applications

Inosine pranobex has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.

    Biology: Investigated for its effects on cellular metabolism and immune response.

    Medicine: Widely used for its antiviral and immunomodulatory properties.

    Industry: Utilized in the production of antiviral medications and immunostimulants.

Mechanism of Action

Target of Action

Isoprinosine, also known as Inosine pranobex, primarily targets the host’s immune system. It has been shown to enhance T-cell lymphocyte proliferation and the activity of natural killer cells . It also increases the levels of pro-inflammatory cytokines , thereby restoring deficient responses in immunosuppressed patients .

Mode of Action

This compound works by slowing the growth and spread of the virus in the body . It also stimulates the immune system in the body, which helps to increase the body’s ability to fight these infections . It preserves the structure and function of the polyribosomes, impedes the DNA or RNA of the virus from transmitting its own genetic code . It preserves the normal protein synthesizing mechanism and prevents the virus from multiplying in the organism .

Biochemical Pathways

This compound impacts the host’s immune system by potentiating or enhancing immunological events (e.g., production of cytokines, differentiation of cells of the T-lymphocyte lineage) initiated by other triggering agents such as mitogens, antigens, phagocytic stimuli, or lymphokines . It also affects viral RNA levels and hence inhibits the growth of several viruses .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract . The route of elimination is via urine . The half-life of this compound is approximately 50 minutes .

Result of Action

The result of this compound’s action is the slowing of the growth and spread of the virus in the body . It also stimulates the immune system in the body, which helps to increase the body’s ability to fight these infections . It has been proven to positively impact the host’s immune system, by enhancing T-cell lymphocyte proliferation and activity of natural killer cells, increasing levels of pro-inflammatory cytokines, and thereby restoring deficient responses in immunosuppressed patients .

Safety and Hazards

Isoprinosine is generally well-tolerated. The only untoward effects seen were occasional transient nausea associated with the ingestion of a large number of tablets or a transient rise in serum and urinary uric acid with no resultant sequelae . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Isoprinosine has shown promising results in rheumatoid arthritis where clinical improvement has been observed two to six weeks after the onset of treatment . It has also been suggested for use in new therapeutic indications, such as neurological and psychiatric disorders . Further well-designed and executed trials are warranted to support the use of this compound against viral infections apart from those already approved, and to establish its use in clinical practice .

Biochemical Analysis

Biochemical Properties

Isoprinosine is known to enhance T-cell lymphocyte proliferation and the activity of natural killer cells . It increases in vitro T cell function and macrophage activity . It induces the appearance of T cell markers and enhances the lymphocyte response to mitogens . This property is due to the synthesis of a mitogenic helper factor by this compound-treated lymphocytes, probably interleukin 2 .

Cellular Effects

In vivo, this compound increases antibody formation, T cell functions, and macrophage activity . It restores T cell immunosuppression in post-radiotherapy cancer patients and the lymphocyte response to mitogens in cancer . It potentiates the antiviral and antitumor activity of interferon .

Molecular Mechanism

This compound impacts the host’s immune system by enhancing T-cell lymphocyte proliferation and the activity of natural killer cells, increasing levels of pro-inflammatory cytokines, and thereby restoring deficient responses in immunosuppressed patients . At the same time, it has been shown that it can affect viral RNA levels and hence inhibit the growth of several viruses .

Temporal Effects in Laboratory Settings

This compound has been observed to have a beneficial effect in various viral diseases like subacute sclerosing panencephalitis, cutaneous herpes, and aphthous stomatitis, influenza challenge, cytomegalovirus hepatitis, Reiter Syndrome, and possibly warts . Clinical improvement has been observed two to six weeks after the onset of treatment .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, this compound has been shown to delay the early appearance of autoimmunity and the early tumor development of interferon-treated NZB-NZW mice, suggesting a potential benefit in autoimmune syndromes .

Metabolic Pathways

Inosine, an essential metabolite for purine biosynthesis and degradation, can be metabolized into hypoxanthine, xanthine, and uric acid . It also acts as a bioactive molecule that regulates RNA editing, metabolic enzyme activity, and signaling pathways .

Transport and Distribution

Cell membrane transport of inosine is mediated by equilibrative and concentrative nucleoside transporters . Inosine functions are mediated in receptor-dependent or–independent manners .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine pranobex is synthesized by combining inosine with acetamidobenzoic acid and dimethylaminoisopropanol. The reaction typically involves the formation of a salt between these components. The optimal solvent system for the separation of inosine pranobex and its components includes chloroform, methanol, toluene, and 10% ammonia solution in a 6:5:1:0.1 volume ratio .

Industrial Production Methods: Industrial production of inosine pranobex involves large-scale synthesis using the same principles as the laboratory preparation. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The compound is then formulated into oral dosage forms for clinical use .

Chemical Reactions Analysis

Types of Reactions: Inosine pranobex undergoes various chemical reactions, including:

    Oxidation: Inosine can be oxidized to form uric acid.

    Reduction: The compound can undergo reduction reactions under specific conditions.

    Substitution: Inosine pranobex can participate in substitution reactions, particularly involving the amino groups.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride.

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products:

    Oxidation: Uric acid.

    Reduction: Reduced forms of inosine and its components.

    Substitution: Various substituted derivatives of inosine pranobex.

Comparison with Similar Compounds

Inosine pranobex is unique due to its combination of inosine and dimepranol acedoben, which provides both immunomodulatory and antiviral effects. Similar compounds include:

    Inosine: A nucleoside with immunomodulatory properties.

    Dimethylaminoisopropanol: An immunostimulant used in various pharmaceutical formulations.

    Acetamidobenzoic acid: A component of several antiviral and immunomodulatory drugs.

Inosine pranobex stands out due to its synergistic effects, combining the properties of its individual components to provide a more potent therapeutic effect .

Properties

IUPAC Name

4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;1-(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3/t4-,6-,7-,10-;;;;;;/m1....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDCUKJMEKGGFI-QCSRICIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H78N10O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021342
Record name Inosine acedobene dimepranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1115.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36703-88-5
Record name Inosine pranobex [BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036703885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inosine acedobene dimepranol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401021342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inosine, compound with (2-hydroxypropyl)dimethylammonium p-acetamidobenzoate (1:3)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INOSINE PRANOBEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1SO0V223F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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